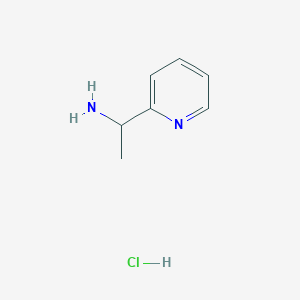

1-(Pyridin-2-yl)ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Pyridin-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H10N2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

準備方法

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)ethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with ethylamine in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

化学反応の分析

Types of Reactions: 1-(Pyridin-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: It can be reduced to form pyridine derivatives with different substituents.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions

Major Products Formed: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds .

科学的研究の応用

Pharmacological Applications

1-(Pyridin-2-yl)ethanamine hydrochloride exhibits notable biological activity, particularly in the following areas:

Neurological Disorders

Research indicates that this compound may act as a ligand for various neurotransmitter receptors, including adrenergic and dopaminergic receptors. Its ability to cross the blood-brain barrier positions it as a candidate for therapies targeting conditions such as depression and anxiety disorders .

Anticancer Research

The compound has shown potential in the development of anti-glioblastoma agents. Studies have focused on structural modifications to enhance its therapeutic efficacy against aggressive brain tumors. The incorporation of pyridine variants has been linked to improved blood-brain barrier penetration and reduced cardiotoxicity .

The interactions of this compound with various biological systems have been documented, highlighting its potential as:

- Ligands for Receptors : Binding affinity studies suggest its role in modulating neurotransmitter systems critical for neurological health.

- Antiproliferative Agents : The compound has been evaluated for its effectiveness against cancer cell lines, showing promising results in inhibiting cell growth through various mechanisms .

Study on Antiproliferative Activity

A study published in the International Journal of Molecular Sciences investigated the antiproliferative effects of pyridine-derived compounds on several cancer cell lines. The findings indicated that structural modifications significantly improved activity against HeLa and A549 cells, suggesting a pathway for developing new anticancer therapies based on pyridine scaffolds .

Therapeutic Potential in Neurology

Another research effort focused on the neuropharmacological applications of pyridine derivatives, including this compound. The study highlighted its potential to enhance cognitive function through modulation of neurotransmitter systems, paving the way for future clinical applications in treating neurodegenerative diseases .

作用機序

The mechanism of action of 1-(Pyridin-2-yl)ethanamine hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects .

類似化合物との比較

2-(Pyridin-2-yl)ethanol: A related compound with similar chemical properties but different applications.

Pyridine-2-carboxaldehyde: Another pyridine derivative used in organic synthesis.

2-(Pyridin-2-yl)acetic acid: A compound with applications in pharmaceuticals and agrochemicals

Uniqueness: 1-(Pyridin-2-yl)ethanamine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in multiple fields of research and industry .

生物活性

1-(Pyridin-2-yl)ethanamine hydrochloride, also known as (R)-1-(Pyridin-2-yl)ethanamine hydrochloride, is a chiral organic compound with significant biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anticancer agent. This article delves into its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₁₀N₂·HCl

- Molecular Weight : Approximately 195.09 g/mol

- Structure : Characterized by a pyridine ring substituted with an ethanamine group, enhancing its biological activity.

This compound acts primarily as a ligand that interacts with various receptors in the central nervous system (CNS). Research indicates that it may bind to adrenergic and dopaminergic receptors, influencing neurotransmitter systems critical for mood regulation and cognitive function. Its ability to cross the blood-brain barrier positions it as a candidate for CNS-targeted therapies, particularly for conditions such as depression and anxiety disorders.

1. Neurological Applications

Studies have suggested that this compound may modulate the neuropeptide S (NPS) system, which is linked to various CNS disorders including panic disorder and anxiety . The modulation of this system could potentially lead to new therapeutic strategies for these conditions.

2. Anticancer Potential

Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated for its ability to inhibit the growth of MCF-7 human breast adenocarcinoma cells through mechanisms involving oxidative stress and apoptosis induction .

3. Antimicrobial Properties

The compound has also been studied for its antimicrobial and antifungal activities. Preliminary findings suggest that it may inhibit the growth of various pathogenic microorganisms, making it a candidate for further development in antimicrobial therapies.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| (S)-1-(Pyridin-2-yl)ethanamine | 27854-90-6 | Enantiomer with different biological activity |

| 1-(5-Methylpyridin-2-yl)ethanamine | 1187931-95-8 | Methyl substitution alters properties |

| 2-(Pyridin-2-yl)propan-2-amine | 52568-28-2 | Propane chain leads to different sterics |

| 1-Pyridin-2-ylethylamine | 42088-91-5 | Lacks chiral center; simpler structure |

This table highlights how variations in structure can lead to differing pharmacological profiles and potential applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Neuropeptide S System Modulation : A study demonstrated that compounds related to this structure could effectively block NPS-induced locomotor activity in vivo, suggesting potential use in treating anxiety-related disorders .

- Anticancer Activity : Research on related compounds showed improved cytotoxicity against cancer cells when structural modifications were made to enhance binding affinity to target proteins involved in tumor growth regulation .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable properties for CNS penetration, which is crucial for developing effective treatments for neurological disorders .

特性

IUPAC Name |

1-pyridin-2-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6(8)7-4-2-3-5-9-7;/h2-6H,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGRUOOGCQLWLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。